2-Methyl-3-oxocyclopentane-1-carboxylic acid

Physical Chemistry Purification Characterization

2-Methyl-3-oxocyclopentane-1-carboxylic acid (CAS 3033-53-2), also known as dihydrosarkomycin, is a cyclic keto-acid belonging to the class of methyl-substituted 3-oxocyclopentanecarboxylic acids. It features a reactive cyclopentanone core with a carboxylic acid substituent and a methyl group at the 2-position, making it a potential chiral intermediate for natural product synthesis.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 3033-53-2
Cat. No. B12082432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-oxocyclopentane-1-carboxylic acid
CAS3033-53-2
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC1C(CCC1=O)C(=O)O
InChIInChI=1S/C7H10O3/c1-4-5(7(9)10)2-3-6(4)8/h4-5H,2-3H2,1H3,(H,9,10)
InChIKeyXFFBZNIHNHNMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-oxocyclopentane-1-carboxylic acid (CAS 3033-53-2): Sourcing & Characterization Guide for a Chiral Cyclopentanone Building Block


2-Methyl-3-oxocyclopentane-1-carboxylic acid (CAS 3033-53-2), also known as dihydrosarkomycin, is a cyclic keto-acid belonging to the class of methyl-substituted 3-oxocyclopentanecarboxylic acids . It features a reactive cyclopentanone core with a carboxylic acid substituent and a methyl group at the 2-position, making it a potential chiral intermediate for natural product synthesis . This compound is commercially available from major suppliers such as Sigma-Aldrich (as an AldrichCPR) .

Why 3-Oxocyclopentanecarboxylic Acid or Other Analogs Cannot Simply Replace 2-Methyl-3-oxocyclopentane-1-carboxylic Acid


Substituting 2-methyl-3-oxocyclopentane-1-carboxylic acid with the non-methylated 3-oxocyclopentanecarboxylic acid (CAS 98-78-2) or its esters will fail to deliver equivalent performance due to quantifiable differences in physical properties, biological activity, and steric influence. The presence of the 2-methyl group significantly alters the compound's melting point, density, and molecular weight , while preserving the acidic strength of the carboxylic acid . Critically, this compound (as a diastereomeric mixture) demonstrates specific antibacterial activity profiles not replicated by the parent sarkomycin or its non-methylated analogs [1]. The selection must therefore be guided by the specific quantitative evidence below.

Quantitative Comparative Evidence for 2-Methyl-3-oxocyclopentane-1-carboxylic acid vs. Closest Analogs


Melting Point Differential: A 31–36 °C Increase vs. the Non-Methylated Parent Acid

The introduction of a methyl group at the 2-position substantially elevates the melting point. 2-Methyl-3-oxocyclopentane-1-carboxylic acid exhibits a melting point of 95 °C , compared to a range of 59–64 °C for the non-methylated analog, 3-oxocyclopentanecarboxylic acid . This represents an absolute increase of 31–36 °C, providing a clear, measurable identity and purity criterion.

Physical Chemistry Purification Characterization

Distinct Antibacterial Activity Profile: Specificity Against E. coli and P. aeruginosa

A diastereoisomeric mixture of dihydrosarkomycin (2-methyl-3-oxocyclopentane-1-carboxylic acid) was isolated from an Indonesian Streptomyces sp. and demonstrated specific antibacterial activity [1]. It was responsible for the activity against Escherichia coli and Pseudomonas aeruginosa, a profile distinct from that of the co-isolated phenazine antibiotics griseoluteic acid and griseolutein A, which were active against Staphylococcus aureus and Bacillus subtilis [1].

Antibiotic Discovery Microbiology Natural Products

Comparison of Predicted Density, pKa, and Molecular Weight: Steric Bulk Without Affecting Acidity

The addition of a methyl group at the 2-position changes the molecular weight and density but does not significantly alter the acidity. The molecular weight of the target compound is 142.15 g/mol versus 128.13 g/mol for 3-oxocyclopentanecarboxylic acid . The predicted density decreases from 1.314 g/cm³ (comparator) to 1.21 g/cm³ (target), reflecting increased steric bulk . Importantly, the predicted pKa values are nearly identical: 4.63 for the target versus 4.62 for the comparator .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Validated Application Scenarios for Procuring 2-Methyl-3-oxocyclopentane-1-carboxylic acid


Synthesis of Chiral Cyclopentanoid Natural Products and Prostaglandin Analogs

The compound's defined 2-methyl substitution introduces a chiral center while maintaining the reactive ketone and carboxylic acid groups. This makes it a valuable intermediate for constructing the cyclopentane core of prostaglandins and related natural products, where stereochemistry is critical for bioactivity . The increased melting point (95 °C vs. 59-64 °C for the non-methylated analog) also facilitates intermediate isolation and purification .

Antibiotic Lead Development Targeting Gram-Negative Pathogens

As demonstrated by the direct isolation from a Streptomyces species, a diastereomeric mixture of this compound shows specific antimicrobial activity against E. coli and P. aeruginosa [1]. Researchers focused on developing new antibiotics for multidrug-resistant Gram-negative infections can use this validated scaffold to initiate medicinal chemistry campaigns, a unique application not replicated by the non-methylated parent acid.

Structure-Activity Relationship (SAR) Studies for Carboxylic Acid Bioisosteres

The finding that the 2-methyl group significantly alters density (from 1.314 to 1.21 g/cm³) and molecular weight without changing the acid's pKa (4.63 vs. 4.62) is a powerful tool for SAR studies . Procurement of this compound allows medicinal chemists to probe the effects of steric bulk and lipophilicity independently from changes in ionization state, a decoupling rarely available with simple analogs.

Analytical Method Development and Reference Standard Qualification

Purchasers from quality control and analytical departments benefit from the compound's distinct and higher melting point (95 °C), which serves as a definitive identity test to differentiate it from common impurities or the non-methylated starting material (m.p. 59-64 °C) . Its availability from Sigma-Aldrich as an AldrichCPR provides a baseline level of documentation for initial method development .

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